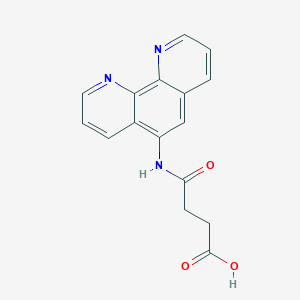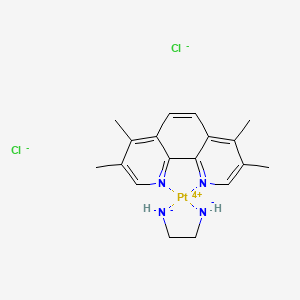
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is a complex compound that combines a platinum center with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride typically involves the coordination of platinum(IV) with 3,4,7,8-tetramethyl-1,10-phenanthroline and azanidylethylazanide ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetone, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments would ensure consistency and purity of the product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride undergoes various types of chemical reactions, including:
Oxidation: The platinum center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of platinum, while reduction may yield lower oxidation states or even metallic platinum. Substitution reactions result in new platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in chemotherapy, particularly in targeting cancer cells with minimal effects on healthy cells.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and ultimately cell death. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligand enhances the stability and solubility of the complex, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: Another platinum-based drug with a different ligand structure, offering reduced side effects compared to cisplatin.
Oxaliplatin: A platinum compound with a distinct ligand system, used in the treatment of colorectal cancer.
Uniqueness
2-Azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride is unique due to the presence of the 3,4,7,8-tetramethyl-1,10-phenanthroline ligand, which provides enhanced stability and solubility. This makes it a promising candidate for further research and development in various applications .
Propiedades
Fórmula molecular |
C18H22Cl2N4Pt |
|---|---|
Peso molecular |
560.4 g/mol |
Nombre IUPAC |
2-azanidylethylazanide;platinum(4+);3,4,7,8-tetramethyl-1,10-phenanthroline;dichloride |
InChI |
InChI=1S/C16H16N2.C2H6N2.2ClH.Pt/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;3-1-2-4;;;/h5-8H,1-4H3;3-4H,1-2H2;2*1H;/q;-2;;;+4/p-2 |
Clave InChI |
QRUWHEZTXQYOEA-UHFFFAOYSA-L |
SMILES canónico |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.C(C[NH-])[NH-].[Cl-].[Cl-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
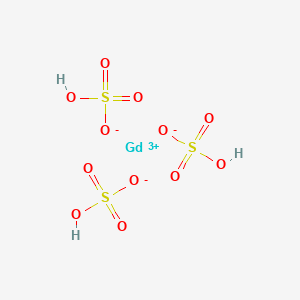
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)

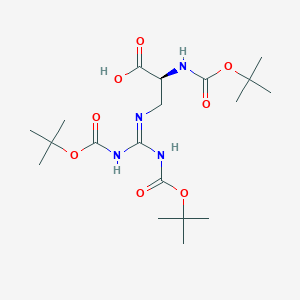


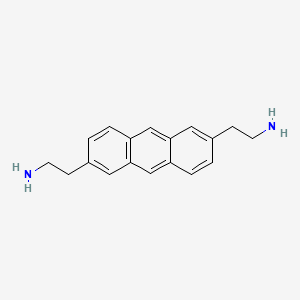
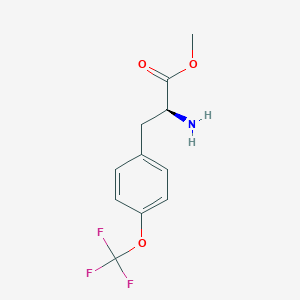

![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
